molecular formula C6H11F3O B13608740 (r)-1,1,1-Trifluoro-2-hexanol

(r)-1,1,1-Trifluoro-2-hexanol

Cat. No.: B13608740
M. Wt: 156.15 g/mol
InChI Key: XEFMITHAWQJMRT-RXMQYKEDSA-N
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Description

®-1,1,1-Trifluoro-2-hexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. The presence of the trifluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-hexanol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of ®-1,1,1-Trifluoro-2-hexanol may involve large-scale nucleophilic substitution reactions using specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: ®-1,1,1-Trifluoro-2-hexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are used under specific conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of new trifluoromethylated compounds.

Scientific Research Applications

®-1,1,1-Trifluoro-2-hexanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Studied for its potential effects on biological systems due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-2-hexanol involves its interaction with various molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.

Similar Compounds:

  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1-Trifluoro-2-butanol
  • 1,1,1-Trifluoro-2-pentanol

Comparison: ®-1,1,1-Trifluoro-2-hexanol is unique due to its specific chain length and the presence of the trifluoromethyl group. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The longer chain length can also influence its interactions in biological systems and its overall stability.

Properties

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

(2R)-1,1,1-trifluorohexan-2-ol

InChI

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1

InChI Key

XEFMITHAWQJMRT-RXMQYKEDSA-N

Isomeric SMILES

CCCC[C@H](C(F)(F)F)O

Canonical SMILES

CCCCC(C(F)(F)F)O

Origin of Product

United States

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